REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[C:4]([C:10]([O:12][CH3:13])=[O:11])[C:5]([CH3:9])=[N+:6]([O-])[CH:7]=1.P(Cl)(Cl)([Cl:16])=O.CN(C=O)C>C1(C)C=CC=CC=1>[Cl:16][C:7]1[N:6]=[C:5]([CH3:9])[C:4]([C:10]([O:12][CH3:13])=[O:11])=[N:3][C:2]=1[Cl:1]
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Name
|
5-chloro-3-(methoxycarbonyl)-2-methylpyrazine 1-oxide
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Quantity
|
8.83 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C(=[N+](C1)[O-])C)C(=O)OC
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated to 85° C.
|
Type
|
WAIT
|
Details
|
fort 8 h
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to RT
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with EtOAc
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude mixture was purified with ISCO (0% to 10% EtOAc/Hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C(=NC1Cl)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.51 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |